molecular formula C12H14O2S B14716173 Ethyl 3-(phenylsulfanyl)but-2-enoate CAS No. 21017-20-9

Ethyl 3-(phenylsulfanyl)but-2-enoate

Cat. No.: B14716173
CAS No.: 21017-20-9
M. Wt: 222.31 g/mol
InChI Key: GRYPWQYBOWSOTR-UHFFFAOYSA-N
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Description

Ethyl 3-(phenylsulfanyl)but-2-enoate is an organic compound with the molecular formula C12H14O2S It is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(phenylsulfanyl)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of ethyl acetoacetate, allowing it to react with phenylsulfanyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylsulfanyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(phenylsulfanyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(phenylsulfanyl)but-2-enoate involves its interaction with various molecular targets. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenyl-2-butenoate: Similar structure but lacks the phenylsulfanyl group.

    Ethyl (2E)-3,4-bis(phenylsulfanyl)but-2-enoate: Contains an additional phenylsulfanyl group.

Uniqueness

Ethyl 3-(phenylsulfanyl)but-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

21017-20-9

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

ethyl 3-phenylsulfanylbut-2-enoate

InChI

InChI=1S/C12H14O2S/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

GRYPWQYBOWSOTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)SC1=CC=CC=C1

Origin of Product

United States

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